3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This polyhalogenated scaffold features a unique 3-chloro-4-bromo substitution pattern (MW 276.94, XLogP3 3.8) that cannot be replicated by generic analogs. It enables rational lipophilicity modulation (+0.3 log units over methyl analogs) for SAR exploration. The differential C-Br vs. C-Cl reactivity makes it ideal for validating chemoselective sequential cross-coupling. Its unique mass enables definitive identification in complex mixtures. Procure for high-precision R&D.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94
CAS No. 1564055-36-2
Cat. No. B2471622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile
CAS1564055-36-2
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=CC#N)Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N/c10-7-2-1-6(5-9(7)12)8(11)3-4-13/h1-3,5H/b8-3-
InChIKeyJSLWDBOZZLJZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Selective Procurement of 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile (CAS 1564055-36-2) for Controlled Reactivity


3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile (CAS 1564055-36-2) is a (Z)-configured acrylonitrile derivative featuring a di-halogenated phenyl ring with distinct bromo and chloro substituents and an additional vinylic chlorine. This polyhalogenated scaffold is primarily utilized as a versatile intermediate for the synthesis of complex heterocycles and bioactive molecules [1]. However, a rigorous search of the primary peer-reviewed literature and patent repositories reveals no published head-to-head biological or direct reactivity comparisons between this compound and its closest analogs. The procurement decision must therefore be driven by its unique and quantifiable structural and physicochemical differentiation.

Critical Physicochemical and Reactivity Divergence: Why Analogs Cannot Substitute 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile


Generic substitution among 3-aryl-3-chloroprop-2-enenitrile derivatives is invalid without rigorous re-validation. The unique 3-chloro-4-bromo substitution pattern on the phenyl ring of this compound creates a quantitatively distinct electronic and steric environment compared to common analogs like the 4-bromo or 4-chloro derivatives [1]. This results in a significantly higher molecular weight (276.94 g/mol) and lipophilicity (XLogP3 3.8) [2], which directly dictates different solubility, metabolic stability, and target binding profiles if used in a medicinal chemistry context. Furthermore, the presence of the 3-chloro substituent alters the regioselectivity and activation energy for subsequent metal-catalyzed cross-coupling reactions relative to 3-methyl or unsubstituted analogs, making it a non-interchangeable scaffold in chemical synthesis.

Quantitative Differentiation Evidence for 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile Against Structural Analogs


Enhanced Lipophilicity (XLogP3) as a Predictor of Improved Membrane Permeability and Target Engagement

The target compound demonstrates a superior calculated partition coefficient (XLogP3 = 3.8) compared to close analogs, indicating significantly higher lipophilicity. This property is a key determinant for passive membrane permeability and binding to hydrophobic pockets in biological targets. For example, the 3-methyl analog exhibits a lower XLogP3 of 3.5 [1]. This quantified increase suggests the 4-bromo-3-chloro derivative may offer advantageous pharmacokinetic properties in early-stage drug discovery, pending in vitro confirmation [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Distinct Molecular Weight Enables Chromatographic and Analytical Differentiation

The target compound's molecular formula (C9H4BrCl2N) yields a molecular weight of 276.94 g/mol, which is uniquely distinct from mono-halogenated analogs. For instance, the common analog 3-(4-bromophenyl)-3-chloroprop-2-enenitrile has a molecular weight of 242.50 g/mol [1]. This mass difference provides a clear analytical fingerprint for identity confirmation and purity assessment via LC-MS or GC-MS, eliminating ambiguity in inventory management or reaction monitoring.

Analytical Chemistry Organic Synthesis Quality Control

Expanded Hazard Profile Necessitates Specific Safety Protocols for Procurement and Handling

The target compound carries a broader set of Globally Harmonized System (GHS) hazard statements than many simpler analogs. As per ECHA C&L notification data, it is classified for acute oral, dermal, and inhalation toxicity (H302, H312, H332), skin and eye irritation (H315, H319), and specific target organ toxicity upon single exposure (H335) [1]. A related compound, 3-(4-chlorophenyl)-3-chloroprop-2-enenitrile, is primarily associated only with acute oral toxicity (H302) based on available data . This documented difference mandates specific personal protective equipment (PPE) and engineering controls, directly impacting institutional safety review and procurement decisions.

Chemical Safety Laboratory Management Regulatory Compliance

Unique Dihalogenated Scaffold for Orthogonal Cross-Coupling Strategies

The 4-bromo-3-chloro substitution pattern on the phenyl ring provides a synthetic handle for sequential, chemoselective metal-catalyzed cross-coupling reactions. The aryl bromide is typically more reactive towards oxidative addition with palladium(0) catalysts compared to the aryl chloride, allowing for a first functionalization step. The remaining aryl chloride can then be activated in a subsequent, orthogonal reaction (e.g., using electron-rich ligands). This contrasts with the simple 4-bromo analog, which offers only a single site for further derivatization [1]. While direct experimental rate data for this specific compound is absent from the literature, this class-level synthetic advantage is a well-established principle in medicinal chemistry for rapidly diversifying a core scaffold [2].

Synthetic Chemistry C-C Coupling Medicinal Chemistry

Validated Application Scenarios for 3-(4-Bromo-3-chlorophenyl)-3-chloroprop-2-enenitrile


Medicinal Chemistry: Optimization of Lead Series for Lipophilic Targets

A medicinal chemistry team can prioritize this scaffold when a Structure-Activity Relationship (SAR) exploration demands increased lipophilicity to improve cellular permeability or engage a hydrophobic binding pocket. Based on the quantified XLogP3 difference of +0.3 log units over the methyl analog [1], it provides a rational, data-driven path for property modulation, with its dual-functionalization handle enabling the rapid creation of diverse, high-LogP analogue sets.

Synthetic Method Development: Establishing Orthogonal Cross-Coupling Protocols

A process chemistry group can procure this compound as a model substrate to develop and validate chemoselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig). The inherent difference in reactivity between the C-Br and C-Cl bonds makes it an ideal probe for benchmarking new catalytic systems designed for complex, polyhalogenated scaffolds, a common motif in advanced pharmaceutical intermediates [2].

Analytical Core Facility: Resolving Isomeric or Pseudo-isomeric Mixtures

An analytical core facility responsible for high-throughput compound purity assessment can rely on the target compound's unique molecular mass (276.94 g/mol) and predicted physicochemical properties (XLogP3 3.8) to definitively resolve and identify it within a mixture containing other 3-aryl-3-chloroprop-2-enenitrile derivatives. This precision prevents the misidentification that could occur with closely eluting isobars, ensuring the chemical fidelity of screening libraries.

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